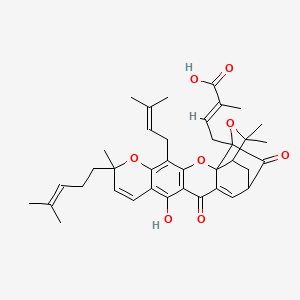
Isogambogic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isogambogic acid is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical plant found in Southeast Asia. This compound belongs to the class of caged xanthones and has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of isogambogic acid typically involves the extraction of organic components from the resin of Garcinia hanburyi. The process includes:
Isolation of Organic Components: The resin is dissolved in an organic solvent, and the organic components are isolated.
Crystallization: The isolated components are crystallized as their pyridinium salts.
Acidification: The pyridinium salts are acidified to isolate the free this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield by optimizing the crystallization and acidification steps. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product .
化学反応の分析
Types of Reactions
Isogambogic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
科学的研究の応用
Isogambogic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a natural dye in the textile industry.
作用機序
Isogambogic acid exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibition of Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest.
Molecular Targets: It targets various molecular pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
Gambogic Acid: A closely related compound with similar pharmacological properties.
Neogambogic Acid: Another derivative with potent anticancer activity.
Celastrol: A compound with similar anti-inflammatory and anticancer properties.
Uniqueness
Isogambogic acid is unique due to its specific caged xanthone structure, which imparts distinct pharmacological properties. Its ability to selectively induce apoptosis and inhibit proliferation in cancer cells sets it apart from other similar compounds .
特性
分子式 |
C38H44O8 |
|---|---|
分子量 |
628.7 g/mol |
IUPAC名 |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+ |
InChIキー |
GEZHEQNLKAOMCA-LPYMAVHISA-N |
異性体SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C |
正規SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
gamboge acid gambogic acid gambogoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


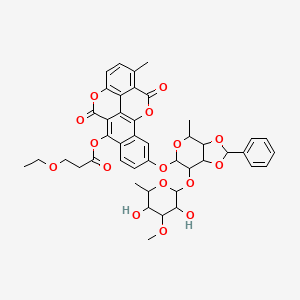
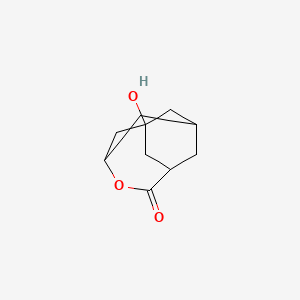
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
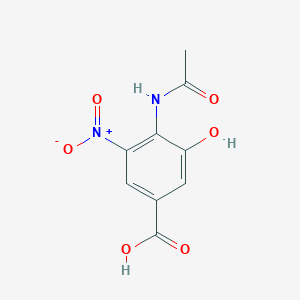
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

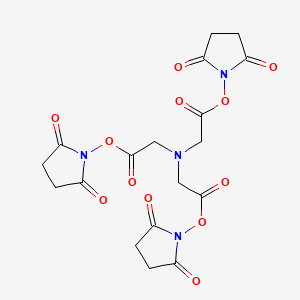
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
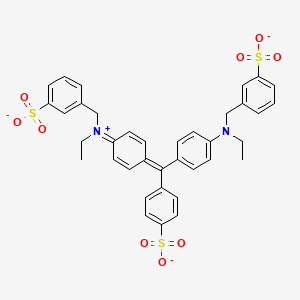
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
![4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE](/img/structure/B1230803.png)

